(R)-5-Aminomethyl-pyrrolidin-2-one

Chiral Building Block Enantiomeric Purity Stereochemical Integrity

(R)-5-Aminomethyl-pyrrolidin-2-one (CAS 173336-98-6) is a single-enantiomer 5-(aminomethyl)-substituted pyrrolidin-2-one with the (R) absolute configuration at the 5-position (systematic name: (5R)-5-(aminomethyl)pyrrolidin-2-one). The compound belongs to the class of chiral γ-lactam building blocks widely employed in medicinal chemistry for constructing pyrrolidinone-containing pharmacophores, including nootropic agents and immunomodulatory small molecules.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 173336-98-6
Cat. No. B063486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Aminomethyl-pyrrolidin-2-one
CAS173336-98-6
Synonyms(R)-5-AMINOMETHYL-PYRROLIDIN-2-ONE
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CN
InChIInChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
InChIKeyGFOAHABINHRDKL-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-5-Aminomethyl-pyrrolidin-2-one (CAS 173336-98-6) Matters as a Chiral Pyrrolidinone Building Block


(R)-5-Aminomethyl-pyrrolidin-2-one (CAS 173336-98-6) is a single-enantiomer 5-(aminomethyl)-substituted pyrrolidin-2-one with the (R) absolute configuration at the 5-position (systematic name: (5R)-5-(aminomethyl)pyrrolidin-2-one) . The compound belongs to the class of chiral γ-lactam building blocks widely employed in medicinal chemistry for constructing pyrrolidinone-containing pharmacophores, including nootropic agents and immunomodulatory small molecules [1]. With a molecular formula of C₅H₁₀N₂O and a molecular weight of 114.15 g/mol, it serves as a stereochemically defined intermediate rather than a final active pharmaceutical ingredient, making its enantiomeric integrity a critical quality attribute for downstream synthetic applications .

Why Generic Substitution of (R)-5-Aminomethyl-pyrrolidin-2-one with Analogous Pyrrolidinones Fails


Substituting (R)-5-aminomethyl-pyrrolidin-2-one with its (S)-enantiomer (CAS 145414-31-9), the racemic mixture (CAS 154148-69-3), or the 4-aminomethyl regioisomer introduces stereochemical or positional ambiguity that propagates through subsequent synthetic steps, potentially yielding diastereomeric or enantiomeric impurities in the final drug substance . In the context of nootropic pyrrolidinone derivatives, the 1-benzyl-5-aminomethyl substitution pattern produces pharmacological activity superior to first-generation compounds such as piracetam, and the stereochemical configuration at the 5-position is integral to receptor recognition [1]. The patent literature on PD-1/PD-L1 inhibitors explicitly designates specific enantiomers of 5-(aminomethyl)pyrrolidin-2-one as required synthetic intermediates, underscoring that stereochemical identity—not merely the core scaffold—drives procurement decisions [2].

Quantitative Differentiation of (R)-5-Aminomethyl-pyrrolidin-2-one (CAS 173336-98-6) from Key Comparators


Enantiomeric Purity: (R)- vs. (S)-5-Aminomethyl-pyrrolidin-2-one for Stereochemically Controlled Synthesis

Vendor specifications for (R)-5-aminomethyl-pyrrolidin-2-one (CAS 173336-98-6) report minimum purities of 95–98%, with identity confirmed by NMR, HPLC, and GC . The (S)-enantiomer (CAS 145414-31-9) is supplied as a chemically distinct product with a separate CAS registry number, reflecting the absolute (5S) configuration . The racemic 5-(aminomethyl)pyrrolidin-2-one (CAS 154148-69-3) is also available as a distinct entity . No direct chiral purity (ee) specifications are publicly available for the (R)-enantiomer from routine vendor documentation, which represents a gap in quantitative differentiation for procurement.

Chiral Building Block Enantiomeric Purity Stereochemical Integrity

Nootropic Activity: 1-Benzyl-5-aminomethyl-pyrrolidin-2-ones vs. Piracetam in Animal Models

Patent US5073671A discloses that 1-benzyl-4- or 5-aminomethyl-pyrrolidin-2-one derivatives, for which (R)-5-aminomethyl-pyrrolidin-2-one serves as a chiral intermediate, are 'clearly superior to piracetam and aniracetam both in their effective dosage and also in the improvement in performance obtained in animal experiments' [1]. The effective oral dose range reported for the 1-benzylated derivatives is 0.7–2.8 mg/kg body weight, with an optimal range of 1.0–2.1 mg/kg, which is substantially lower than typical piracetam doses [1]. These derivatives counteract scopolamine-induced (0.6 mg/kg i.p.) cognitive impairment [1].

Nootropic Agents Cognition Enhancement Memory

PD-L1 Inhibitor Intermediate: (S)- vs. (R)-5-Aminomethyl-pyrrolidin-2-one Enantiomer Requirement

Patent WO2024176106A1 describes improved scalable methods for synthesizing 5-(aminomethyl)pyrrolidin-2-one compounds as intermediates for biologically active molecules, including PD-L1 inhibitors [1]. The patent explicitly states that in certain embodiments, the 5-(aminomethyl)pyrrolidin-2-one intermediate is the (S)-enantiomer, while other embodiments may require the (R)-enantiomer, demonstrating that stereochemical selection is pharmacologically driven [1]. Chinese patent CN112812113B similarly discloses amide compounds derived from 5-(aminomethyl)pyrrolidin-2-one stereoisomers with PD-1/PD-L1 blocking activity [2].

PD-L1 Inhibitors Immuno-oncology Cancer

Regioisomeric Specificity: 5-Aminomethyl vs. 4-Aminomethyl-pyrrolidin-2-one in Receptor Binding

Patent US5073671A covers both 4- and 5-aminomethyl-pyrrolidin-2-one derivatives as nootropics. Within this patent class, the 5-aminomethyl substitution pattern is specifically exemplified in several active compounds, while the position of the aminomethyl group (C-4 vs. C-5) represents a distinct structural variable with potential pharmacological consequences [1]. The 4-aminomethyl regioisomer (CAS 676627-00-2) has been separately used as an intermediate for CB2 modulators [2], underscoring that the substitution position—not only the functional group presence—determines the downstream biological target.

Regioisomer Structure-Activity Relationship Pyrrolidinone Pharmacophore

Procurement-Relevant Application Scenarios for (R)-5-Aminomethyl-pyrrolidin-2-one (CAS 173336-98-6)


Synthesis of Enantiomerically Pure 1-Benzyl-5-aminomethyl-pyrrolidin-2-one Nootropic Candidates

Medicinal chemistry teams developing cognition-enhancing agents based on the 1-benzyl-5-aminomethyl-pyrrolidin-2-one scaffold require the (R)-enantiomer of 5-aminomethyl-pyrrolidin-2-one as the chiral starting material. The patent literature establishes that this scaffold outperforms piracetam in animal models of cognitive impairment at effective oral doses of 0.7–2.8 mg/kg [1]. The (R) configuration at the 5-position is retained through subsequent N-benzylation and amidation steps, making enantiomeric purity of the starting material a critical quality parameter.

Chiral Intermediate for PD-1/PD-L1 Small-Molecule Inhibitor Programs

Pharmaceutical development programs targeting the PD-1/PD-L1 immune checkpoint axis utilize enantiomerically defined 5-(aminomethyl)pyrrolidin-2-one intermediates to construct the pyrrolidinone core of potent small-molecule inhibitors [2]. Patent WO2024176106A1 specifically designates either the (R)- or (S)-enantiomer depending on the target compound series, and the use of scalable synthetic methods described therein depends on stereochemically correct starting material [2]. Chinese patent CN112812113B further confirms the relevance of this scaffold in PD-1/PD-L1 blockade [3].

Building Block for Chiral Bis(vicinal 1,2-Diamine) Ligands and Catalysts

The (R)-5-aminomethyl-pyrrolidin-2-one has been employed as a reactant in the synthesis of chiral non-racemic bis(vicinal 1,2-diamines), as documented in the Tetrahedron literature (DOI: 10.1016/0040-4020(95)00853-Z) [4]. These chiral diamine frameworks serve as ligands for asymmetric catalysis and as scaffolds for medicinal chemistry, where the stereochemistry of the pyrrolidinone-derived segment directly influences enantioselectivity or target binding.

Quality Control Reference Standard for Enantiomeric Purity Determination

Analytical laboratories developing chiral HPLC or capillary electrophoresis methods for 5-aminomethyl-pyrrolidin-2-one containing drug substances require authenticated samples of the individual (R)-enantiomer (CAS 173336-98-6) as a reference standard. Vendors such as Bidepharm supply batches with accompanying certificates of analysis including NMR, HPLC, and GC data , enabling method development for enantiomeric excess determination in final active pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Aminomethyl-pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.